

# 4-Chloro-2-methoxy-6-methylpyrimidine CAS number and identification

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## Compound of Interest

Compound Name: 4-Chloro-2-methoxy-6-methylpyrimidine

Cat. No.: B1356628

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## In-Depth Technical Guide: 4-Chloro-2-methoxy-6-methylpyrimidine

CAS Number: 97041-37-7

This technical guide provides a comprehensive overview of **4-Chloro-2-methoxy-6-methylpyrimidine**, a key chemical intermediate in various research and development applications. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its identification, properties, synthesis, and safety.

## Chemical Identification and Properties

**4-Chloro-2-methoxy-6-methylpyrimidine** is a substituted pyrimidine with the CAS number 97041-37-7.<sup>[1][2][3][4][5][6]</sup> Its chemical structure and key properties are summarized below.

Property	Value	Source(s)
IUPAC Name	4-chloro-2-methoxy-6-methylpyrimidine	N/A
CAS Number	97041-37-7	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>6</sub> H <sub>7</sub> ClN <sub>2</sub> O	<a href="#">[5]</a>
Molecular Weight	158.59 g/mol	<a href="#">[5]</a>
Melting Point	71-73 °C	<a href="#">[5]</a>
Boiling Point	257 °C	<a href="#">[5]</a>
Density	1.237 g/cm <sup>3</sup>	<a href="#">[5]</a>
Flash Point	109 °C	<a href="#">[5]</a>
Storage Temperature	2-8 °C under inert gas (Nitrogen or Argon)	<a href="#">[5]</a>

## Spectroscopic Data (Predicted)

While experimentally obtained spectra are not readily available in the public domain, predicted spectroscopic data can provide valuable insights for compound identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicted <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts can be calculated using computational chemistry software. These predictions are based on the chemical environment of each nucleus and serve as a guide for spectral analysis.

Infrared (IR) Spectroscopy: The IR spectrum of **4-Chloro-2-methoxy-6-methylpyrimidine** is expected to show characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

- C-H stretching (aromatic and aliphatic)
- C=N and C=C stretching within the pyrimidine ring
- C-O stretching of the methoxy group

- C-Cl stretching

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak ( $M^+$ ) corresponding to the molecular weight of the compound. Fragmentation patterns would be indicative of the loss of substituent groups such as methyl, methoxy, and chlorine.

## Synthesis Protocols

The synthesis of **4-Chloro-2-methoxy-6-methylpyrimidine** can be approached through several routes, typically involving the construction of the pyrimidine ring followed by functional group modifications. Below are generalized experimental protocols based on the synthesis of structurally similar pyrimidine derivatives.

### Method 1: From a Dihydroxy Pyrimidine Intermediate

This common method involves the chlorination of a dihydroxy pyrimidine precursor.

- Step 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine. This intermediate can be synthesized via the condensation of acetamidine hydrochloride with a malonate derivative (e.g., dimethyl malonate) in the presence of a base like sodium methoxide.
- Step 2: Chlorination. The resulting 4,6-dihydroxy-2-methylpyrimidine is then chlorinated using a reagent such as phosphorus oxychloride ( $POCl_3$ ) or thionyl chloride ( $SOCl_2$ ) to yield the dichloro derivative, 4,6-dichloro-2-methylpyrimidine.<sup>[7]</sup>
- Step 3: Methylation. Selective methylation at the 2-position can be achieved by reacting the dichloro intermediate with sodium methoxide under controlled conditions.

### Method 2: From a Dichloro Pyrimidine Intermediate

Alternatively, one can start with a commercially available dichloro pyrimidine.

- Step 1: Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine. A similar compound, 4,6-dichloro-2-(methylthio)pyrimidine, reacts with sodium ethoxide in ethanol to selectively substitute one chlorine atom.<sup>[8]</sup> A similar approach could be adapted for the synthesis of the target molecule using sodium methoxide.

The following diagram illustrates a generalized synthetic workflow for substituted pyrimidines.

Generalized synthetic workflow for **4-Chloro-2-methoxy-6-methylpyrimidine**.

## Safety and Handling

Specific safety data for **4-Chloro-2-methoxy-6-methylpyrimidine** is limited. However, based on the GHS classification for structurally similar compounds, it should be handled with care. The GHS pictogram GHS07 (exclamation mark) is associated with related compounds, indicating the following potential hazards:[9]

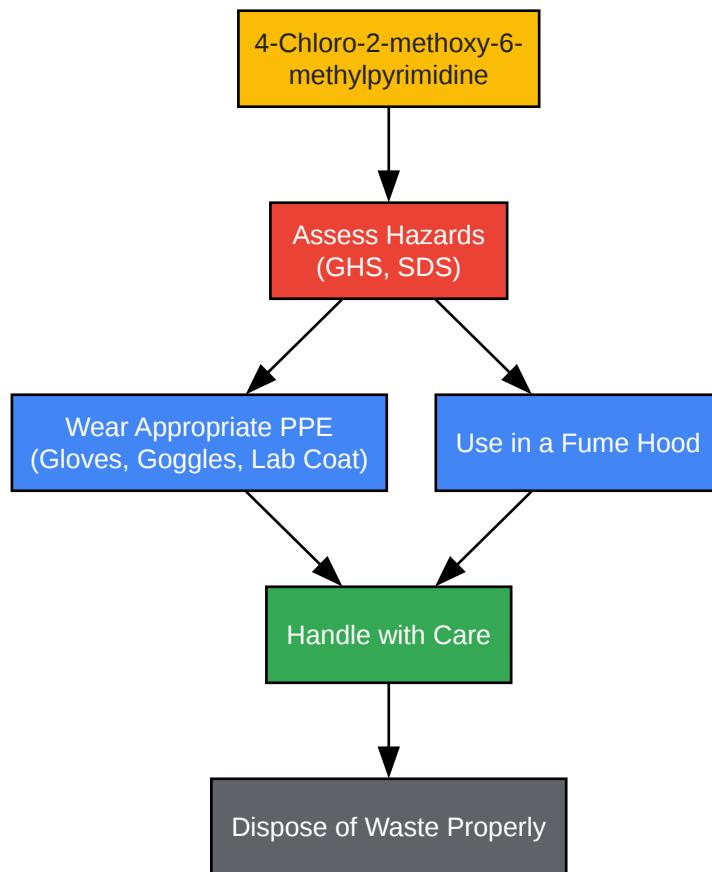
- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

### Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is crucial to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. A comprehensive risk assessment should be conducted before any experimental work.

The logical relationship for handling a potentially hazardous chemical is outlined in the diagram below.



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Logical workflow for handling potentially hazardous chemicals.

## Biological Activity and Applications

The biological activity of **4-Chloro-2-methoxy-6-methylpyrimidine** has not been extensively reported in publicly available literature. However, the pyrimidine scaffold is a well-known pharmacophore present in numerous biologically active compounds, including antimicrobial and anticancer agents.<sup>[10]</sup> The specific substitutions on this molecule suggest it could be a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. Further research is needed to elucidate its biological profile.

Derivatives of similar pyrimidines have been investigated for their inhibitory activity against various microbes.<sup>[11]</sup> For instance, some synthesized pyrimidine derivatives have shown sensitivity against isolates of *S. aureus*, *S. saprophyticus*, *E. coli*, and *K. pneumoniae*.<sup>[11]</sup>

## Conclusion

**4-Chloro-2-methoxy-6-methylpyrimidine** is a valuable chemical intermediate with potential for use in the synthesis of novel compounds in the fields of medicinal chemistry and materials science. While detailed experimental data is not widely available, this guide provides a summary of its known properties, predicted spectral characteristics, potential synthetic routes, and essential safety information based on analogous compounds. Further experimental investigation is warranted to fully characterize this compound and explore its potential applications.

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